molecular formula C19H16F2O3 B5850477 7-[(2,4-DIFLUOROPHENYL)METHOXY]-3,4,8-TRIMETHYL-2H-CHROMEN-2-ONE

7-[(2,4-DIFLUOROPHENYL)METHOXY]-3,4,8-TRIMETHYL-2H-CHROMEN-2-ONE

Cat. No.: B5850477
M. Wt: 330.3 g/mol
InChI Key: UXSSMRQLPXREOG-UHFFFAOYSA-N
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Description

7-[(2,4-Difluorophenyl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family. This compound is characterized by the presence of a chromenone core structure substituted with a 2,4-difluorophenyl group and three methyl groups. The chromenone core is known for its diverse biological activities and is often used as a scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,4-Difluorophenyl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one.

    Etherification: The 7-hydroxy group is then etherified with 2,4-difluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[(2,4-Difluorophenyl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, especially at the fluorine positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

7-[(2,4-Difluorophenyl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-[(2,4-Difluorophenyl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in disease pathways.

    Interacting with Receptors: Binding to cellular receptors to trigger or block signaling pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-3,4,8-trimethyl-2H-chromen-2-one: Lacks the difluorophenyl group, resulting in different biological activities.

    7-(Phenylmethoxy)-3,4,8-trimethyl-2H-chromen-2-one: Contains a phenyl group instead of a difluorophenyl group, leading to variations in reactivity and potency.

Uniqueness

7-[(2,4-Difluorophenyl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development.

Properties

IUPAC Name

7-[(2,4-difluorophenyl)methoxy]-3,4,8-trimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2O3/c1-10-11(2)19(22)24-18-12(3)17(7-6-15(10)18)23-9-13-4-5-14(20)8-16(13)21/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSSMRQLPXREOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=C(C=C3)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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